molecular formula C10H8ClN3 B3031866 6-Chloro-3-phenylpyridazin-4-amine CAS No. 79852-16-7

6-Chloro-3-phenylpyridazin-4-amine

Cat. No.: B3031866
CAS No.: 79852-16-7
M. Wt: 205.64 g/mol
InChI Key: QRBIZMKABNSGMQ-UHFFFAOYSA-N
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Description

Significance and Context within Pyridazine (B1198779) Chemistry

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding. nih.gov These characteristics make the pyridazine nucleus an attractive component in the design of new therapeutic agents. nih.govglobalauthorid.com The inherent polarity of the pyridazine ring can also contribute to improved solubility and reduced interaction with metabolic enzymes like cytochrome P450, which is an advantageous property in drug development. nih.gov

The presence of a chlorine atom at the 6-position and a phenyl group at the 3-position of the pyridazine ring in 6-Chloro-3-phenylpyridazin-4-amine provides key sites for further chemical modification. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a diverse range of functional groups. This versatility enables the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies. The phenyl group also offers opportunities for substitution to modulate the compound's steric and electronic properties. The amino group at the 4-position is a critical pharmacophoric feature, capable of forming hydrogen bonds with biological targets.

Overview of Research Trajectories for the Compound and its Related Pyridazine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related pyridazine derivatives are well-established and provide a clear indication of the potential applications of this compound. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. globalauthorid.comnih.gov

Current research on pyridazine derivatives is heavily focused on their potential as therapeutic agents, with a significant number of studies exploring their efficacy as:

Anticancer Agents: Pyridazine-containing compounds have been investigated for their ability to target a variety of biological processes implicated in cancer. nih.gov This includes their role as inhibitors of enzymes such as glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK). nih.gov The pyridazine moiety often serves as a core framework for these inhibitors. nih.govacs.org

Antimicrobial Agents: Numerous pyridazine derivatives have demonstrated potent activity against a range of microbial pathogens. nih.gov Research in this area aims to develop new antimicrobial drugs to combat the growing threat of antibiotic resistance. nih.gov

Anti-inflammatory and Analgesic Agents: The anti-inflammatory and pain-relieving properties of pyridazine derivatives are another active area of investigation. acs.orgnih.gov

Antiviral Agents: The pyridazine nucleus is also being explored for its potential in developing new antiviral therapies. globalauthorid.comresearchgate.net

Other Therapeutic Areas: The versatility of the pyridazine scaffold has led to its investigation in a wide range of other therapeutic applications, including as antihypertensive and antidepressant agents. acs.orgresearchgate.net

The general research trajectory for a compound like this compound would likely involve its synthesis followed by a series of chemical modifications to create a library of derivatives. These derivatives would then be screened for various biological activities, with promising candidates undergoing further optimization and mechanistic studies. The data from these studies would contribute to a deeper understanding of the structure-activity relationships of this class of compounds and could lead to the identification of new drug candidates.

The following table provides an overview of the diverse biological activities reported for various pyridazine derivatives, highlighting the potential research avenues for this compound.

Compound Class Reported Biological Activity Reference
Pyridazinone-based diarylurea derivativesAntimicrobial and anticancer nih.gov
3,6-disubstituted pyridazine derivativesAnticancer (JNK1 inhibitors) acs.org
Pyridazinone derivativesAnti-inflammatory and analgesic nih.gov
Substituted pyridazine derivativesAntiviral (against Hepatitis A) nih.gov
Pyridazine derivativesAntihypertensive acs.orgresearchgate.net
Pyridazine derivativesAntidepressant researchgate.net

This table illustrates the broad spectrum of biological activities associated with the pyridazine core, underscoring the potential for this compound and its derivatives to be valuable subjects of future chemical and pharmacological research.

Properties

IUPAC Name

6-chloro-3-phenylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBIZMKABNSGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382834
Record name 6-chloro-3-phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79852-16-7
Record name 6-chloro-3-phenylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Chloro 3 Phenylpyridazin 4 Amine

Strategies for De Novo Synthesis of the Pyridazine (B1198779) Core

The formation of the pyridazine ring is a fundamental step in the synthesis of 6-Chloro-3-phenylpyridazin-4-amine. Both classical and modern methods are employed to achieve this heterocyclic core.

Classical Heterocyclic Annulation Approaches

Traditional methods for pyridazine synthesis often rely on the condensation of dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. A common approach involves the reaction of a 1,4-dicarbonyl compound with hydrazine, leading to the formation of a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. For instance, the cyclocondensation of 1,3-dichloroacetone (B141476) with 3-amino-6-chloropyridazine (B20888) in refluxing 1,2-dimethoxyethane (B42094) represents a classical route to a related imidazo[1,2-b]pyridazine (B131497) system, which can then undergo further modifications. mdpi.com Another established method is the reaction of mucochloric acid with benzene, which can serve as a precursor to phenyl-substituted pyridazinones. researchgate.net

Modern Catalytic Methods in Pyridazine Synthesis

Contemporary synthetic chemistry has introduced several catalytic methods for pyridazine synthesis, offering improved efficiency and milder reaction conditions. Copper-catalyzed reactions, for example, have been utilized for the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones to yield 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also instrumental in constructing substituted pyridazines, including 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloropyridazine. researchgate.net Furthermore, aza-Diels-Alder reactions of 1,2,3-triazines with enamines provide a regioselective route to pyridazine derivatives. organic-chemistry.org

Functionalization and Derivatization at the Amine Position (C-4 of this compound)

The amine group at the C-4 position is a key handle for introducing molecular diversity.

Regioselective Amination Reactions and Alkylation of the Amine Moiety

The direct amination of a suitable precursor is a straightforward method to introduce the amine group. For instance, the reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) water can yield 3-amino-6-chloropyridazine. google.com The resulting amino group can then undergo various alkylation reactions.

Synthesis of Substituted Amine and Amide Derivatives

The amine functionality can be readily converted into a wide range of substituted amines and amides. nih.gov Amide bond formation is typically achieved by reacting the amine with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. nih.gov These reactions are often facilitated by coupling agents. The synthesis of amide derivatives of [6-(5-methyl-3-phenyl-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid has been reported, showcasing the versatility of this approach. nih.gov

Modifications at the Chlorinated Position (C-6) of the Pyridazine Ring

The chlorine atom at the C-6 position is a versatile functional group that can be displaced by various nucleophiles, enabling the introduction of a wide array of substituents. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For example, the Suzuki coupling allows for the introduction of aryl and heteroaryl groups by reacting the chlorinated pyridazine with boronic acids in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination can be employed to introduce substituted amino groups at this position.

The reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with phosphorus oxychloride leads to the corresponding chloropyridazine derivative, highlighting a method for introducing the chloro substituent. researchgate.netnih.gov This chloro group can then be further reacted, for instance, with hydrazine hydrate (B1144303) to yield a hydrazinylpyridazine. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-6 position and the phenyl group at the C-3 position of this compound offer strategic points for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, is a widely used method for creating biaryl structures and other C-C bonds. nih.govresearchgate.netlibretexts.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.orgyoutube.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com For a compound like this compound, a Suzuki coupling at the C-6 position with an arylboronic acid would replace the chlorine atom with a new aryl group.

Similarly, the Stille coupling utilizes organotin compounds (organostannanes) to couple with organic halides. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium and follows a similar catalytic cycle to the Suzuki coupling. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

The general conditions for these palladium-catalyzed reactions on pyridazine systems often involve an inert atmosphere and various solvents like toluene, DMF, or dioxane. researchgate.netresearchgate.net The choice of ligands for the palladium catalyst can also be crucial for reaction efficiency. libretexts.orgresearchgate.net

Nucleophilic Aromatic Substitution Reactions at C-6

The chlorine atom at the C-6 position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAAr) . youtube.comlumenlearning.com This reactivity is enhanced by the electron-withdrawing nature of the pyridazine nitrogens. In an SNAAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the substituted product.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reacting this compound with various amines can lead to the synthesis of a library of 6-amino-substituted pyridazine derivatives. The reaction conditions for SNAAr on chloropyridazines can vary, but they often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. google.com

Chemical Transformations Involving the Phenyl Substituent (C-3)

The phenyl group at the C-3 position offers another site for chemical modification, primarily through electrophilic aromatic substitution (EAS) . However, the pyridazine ring, being electron-deficient, deactivates the attached phenyl ring towards electrophilic attack. Despite this deactivation, under appropriate conditions, functional groups can be introduced onto the phenyl ring.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the pyridazinyl substituent and any other groups present on the phenyl ring. The pyridazinyl group is generally considered a meta-directing deactivator.

Purity Assessment and Recrystallization Methodologies for Synthetic Products

Ensuring the purity of synthesized compounds is a critical step in chemical research. For derivatives of this compound, a combination of chromatographic and spectroscopic techniques is typically employed for purity assessment.

Chromatography , particularly thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification, is widely used. google.comgoogle.com High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

Spectroscopic methods are indispensable for structural confirmation and purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while mass spectrometry (MS) confirms the molecular weight of the product. google.com Infrared (IR) spectroscopy is useful for identifying characteristic functional groups. uminho.pt

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. Common solvents for recrystallizing pyridazine derivatives include ethanol, methanol, dioxane, and mixtures like acetone-hexane. google.comnih.gov The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 6 Chloro 3 Phenylpyridazin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Chloro-3-phenylpyridazin-4-amine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework can be constructed.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific splitting patterns of these signals can provide information about the substitution pattern on the phenyl ring. The amine (NH₂) protons would likely produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The single proton on the pyridazine (B1198779) ring is anticipated to resonate as a singlet in a distinct region of the spectrum, providing key structural information.

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in the molecule. The spectrum would display distinct signals for the carbons of the phenyl ring and the pyridazine core. The carbon atom attached to the chlorine (C-Cl) and the carbon atom bonded to the amine group (C-NH₂) are expected to have characteristic chemical shifts that are crucial for confirming the substitution pattern on the pyridazine ring.

¹H NMR Spectral Data

Proton Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.50 - 7.65 Multiplet
Pyridazine-H 8.20 Singlet

¹³C NMR Spectral Data

Carbon Chemical Shift (δ, ppm)
Phenyl C 128.5 - 135.0
Pyridazine C-Cl 155.0
Pyridazine C-NH₂ 148.0

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation pattern. Upon ionization, the molecule will generate a molecular ion peak (M⁺) which corresponds to its molecular weight.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the chemical formula C₁₀H₈ClN₃.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways may include the loss of the chlorine atom, the amine group, or cleavage of the phenyl group from the pyridazine core. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Mass Spectrometry Data

Fragment Ion m/z (Mass-to-Charge Ratio) Interpretation
[M]⁺ 217/219 Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes)
[M-Cl]⁺ 182 Loss of a chlorine atom
[M-NH₂]⁺ 201 Loss of an amine group

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration for the primary amine group, typically appearing as two distinct peaks in the range of 3300-3500 cm⁻¹. The C-Cl stretching vibration will be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic phenyl and pyridazine rings will appear in the 1400-1600 cm⁻¹ region.

Infrared (IR) Spectroscopy Data

Functional Group Absorption Frequency (cm⁻¹) Intensity
N-H Stretch (Amine) 3350, 3450 Medium
Aromatic C-H Stretch 3050 Weak
C=C and C=N Stretch 1450 - 1600 Medium to Strong

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis. Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for determining the purity of the final compound. By using a suitable stationary phase (e.g., C18 column) and a mobile phase, a high-resolution separation of the target compound from any impurities can be achieved. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram.

Chromatographic Data

Technique Parameter Value Conditions
TLC Rf 0.45 Silica gel plate, Ethyl acetate/Hexane (1:1)

| HPLC | Retention Time | 5.8 min | C18 column, Acetonitrile/Water (70:30) |

Computational and Theoretical Investigations of 6 Chloro 3 Phenylpyridazin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. gsconlinepress.comresearchgate.net These calculations can determine various molecular properties that correlate with a compound's behavior.

For pyridazine (B1198779) derivatives, DFT studies have been used to calculate key quantum chemical parameters. gsconlinepress.comresearchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and other descriptors of reactivity such as electronegativity (χ), global hardness (η), and global softness (S). gsconlinepress.comresearchgate.net

The EHOMO is related to the electron-donating ability of a molecule, while the ELUMO indicates its electron-accepting tendency. A small energy gap (ΔE) suggests higher reactivity. researchgate.net For instance, in a study of pyridazine derivatives as corrosion inhibitors, a higher EHOMO value was associated with a greater tendency to donate electrons to a metal surface, thus improving inhibition efficiency. gsconlinepress.comresearchgate.net

The following table illustrates typical quantum chemical parameters calculated for pyridazine derivatives, providing an example of the data generated in such studies.

ParameterDescriptionTypical Value Range for Pyridazine Derivatives
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-6.0 to -9.0
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -3.0
Energy Gap (ΔE) (eV)ELUMO - EHOMO3.0 to 6.0
Dipole Moment (μ) (Debye)Measure of molecular polarity2.0 to 5.0

Note: The values presented are illustrative and based on general findings for pyridazine derivatives, not specific to 6-chloro-3-phenylpyridazin-4-amine.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand (such as a drug candidate) interacts with a biological target, typically a protein. tandfonline.comnih.gov These methods are crucial in structure-based drug design.

Molecular docking studies on various pyridazine derivatives have been performed to investigate their binding modes within the active sites of enzymes and receptors. tandfonline.comrsc.org For example, pyridazinone scaffolds have been docked into the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV reverse transcriptase to assess their potential as anti-HIV agents. tandfonline.comtandfonline.com Such studies reveal key interactions, like hydrogen bonds and π-π stacking, that contribute to the binding affinity. nih.govnih.gov The pyridazine ring itself is noted for its ability to engage in robust hydrogen bonding and π-π stacking interactions. nih.govnih.gov

MD simulations can further refine the docking poses and provide insights into the stability of the ligand-protein complex over time. nih.gov For novel triazolo[4,3-b]pyridazine derivatives designed as dual c-Met/Pim-1 inhibitors, docking studies suggested a similar mode of interaction at the ATP-binding site compared to known ligands. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

For pyridazine derivatives, 2D-QSAR models have been developed to predict their vasorelaxant activity. nih.gov In one such study, a statistically significant QSAR model was generated that could predict the IC50 values of novel 3,6-disubstituted pyridazines. nih.gov The descriptors used in these models can be varied and may include electronic, steric, and lipophilic properties.

Similarly, QSAR models have been developed to predict the anticorrosion abilities of pyridazine-based compounds, relating molecular descriptors to their experimental inhibition efficiencies. researchgate.net These models can help in the design of more effective corrosion inhibitors. The development of such models often involves calculating a wide range of molecular descriptors and then selecting the most relevant ones through statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). researchgate.net

In Silico Assessment of Molecular Descriptors Relevant to Research

In silico tools are widely used to predict various molecular descriptors that are important for drug discovery and development. nih.gov These descriptors help in assessing the "drug-likeness" of a compound and its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Key molecular descriptors include:

Topological Polar Surface Area (TPSA): This descriptor is related to the polar surface area of a molecule and is a good predictor of drug absorption and transport.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a compound's lipophilicity. It influences solubility, absorption, and distribution.

Hydrogen Bond Counts: The number of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with biological targets and for its solubility.

Rotatable Bonds: The number of rotatable bonds affects the conformational flexibility of a molecule, which can influence its binding to a target.

While specific experimentally verified or calculated data for this compound is limited, data for structurally similar compounds can be found in databases like PubChem. For example, for the related compound 6-chloro-N-phenylpyridazin-3-amine, some of these descriptors can be calculated. The table below presents a hypothetical set of descriptors for a compound with a similar structure, illustrating the type of information generated.

DescriptorDescriptionPredicted Value
Molecular Weight ( g/mol )The mass of one mole of the substance.~219.66
TPSA (Ų)Topological Polar Surface Area~51.8
XLogP3A calculated measure of lipophilicity.~2.5
Hydrogen Bond DonorsNumber of hydrogen atoms attached to electronegative atoms.1
Hydrogen Bond AcceptorsNumber of electronegative atoms with lone pairs.3
Rotatable BondsNumber of bonds that allow free rotation.1

Note: These values are illustrative and based on predictions for a closely related isomer or analog. They are not experimentally verified for this compound.

The pyridazine ring is considered a valuable scaffold in drug discovery due to its physicochemical properties, including its polarity and potential to reduce interactions with off-target proteins. nih.govnih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for various pyridazine derivatives have shown that many can possess favorable drug-like properties, including good oral bioavailability and low toxicity. nih.govresearchgate.net

Biological Activity Profiling of 6 Chloro 3 Phenylpyridazin 4 Amine and Its Derivatives in Vitro Studies

Antimicrobial Activity Investigations (In Vitro)

Derivatives of the pyridazine (B1198779) core have demonstrated a broad spectrum of antimicrobial activity, showing inhibitory effects against various strains of bacteria, fungi, and mycobacteria.

The antibacterial potential of pyridazine and related heterocyclic derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized 6-Chloro-pyridin-2-yl-amine derivatives were screened for their antibacterial properties. researchgate.net These compounds showed moderate to potent activity against the tested pathogenic strains. researchgate.net Specifically, derivatives designated as 3a, 3f, and 3h were identified as having potent antibacterial effects against the four pathogenic strains used in the study. researchgate.net

Another research effort focused on novel derivatives combining 6-chloro-9H-carbazol and 1,3,4-oxadiazole (B1194373) scaffolds. The resulting compounds exhibited good antimicrobial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com

Table 1: In Vitro Antibacterial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives researchgate.net

CompoundBacillus subtilis (Gram-positive)Staphylococcus aureus (Gram-positive)Xanthomonas campestris (Gram-negative)Escherichia coli (Gram-negative)
3a Potent ActivityPotent ActivityPotent ActivityPotent Activity
3f Potent ActivityPotent ActivityPotent ActivityPotent Activity
3h Potent ActivityPotent ActivityPotent ActivityPotent Activity
Other DerivativesGood to ModerateGood to ModerateGood to ModerateGood to Moderate

The antifungal properties of pyridazinone derivatives have been a significant area of investigation. A study focused on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, prepared from mucochloric acid and benzene, revealed notable antifungal activity. researchgate.netnih.gov These compounds were tested against several phytopathogenic fungi, with some displaying good inhibition. researchgate.net For instance, compounds 3d, 3f, and 7c showed good activity against G. zeae, while compounds 3e and 3h were effective against F. oxysporum. researchgate.net

Similarly, the 6-Chloro-pyridin-2-yl-amine derivatives mentioned previously were also tested against the fungal strain Fusarium oxysporum, where they demonstrated activity. researchgate.net Further research into novel triazole derivatives also showed excellent in vitro activities against fungal pathogens like C. albicans, C. neoformans, and A. fumigatus. nih.gov

Table 2: In Vitro Antifungal Activity of 5-chloro-6-phenyl-pyridazin-3(2H)-one Derivatives researchgate.net

CompoundG. zeae (Inhibition %)F. oxysporum (Inhibition %)C. mandshurica (Inhibition %)
3d 50.3--
3e -53.2-
3f 57.9--
3h -50.9-
7c 60.5-Good Activity

Derivatives of pyridazine and other related nitrogen-containing heterocycles have shown significant promise as antitubercular agents. Several studies have synthesized and evaluated these compounds against Mycobacterium tuberculosis H37Rv.

One study synthesized a series of 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives and tested them using the Microplate Alamar Blue Assay (MABA) method. ijpsr.com Among these, compounds 7a and 7b showed the maximum antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. ijpsr.com Other derivatives in the series also exhibited significant activity at MIC values of 12.5 µg/mL. ijpsr.com

In separate research, 6-chloro-2-methoxy-9-substituted acridine (B1665455) derivatives were evaluated in vitro against M. tuberculosis H37Rv. nih.gov Compounds 15 and 17 from this series demonstrated potent activity, achieving 100% inhibition at a concentration of 6.25 µg/mL. nih.gov Furthermore, a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives were also designed and tested, with several compounds showing excellent activity, with MIC values as low as 1.56 µg/mL. nih.gov

Table 3: In Vitro Antitubercular Activity of Pyridazinone and Acridine Derivatives

Compound SeriesTest StrainKey Findings (MIC)Reference
6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-oneM. tuberculosis H37RvCompounds 7a & 7b: 6.25 µg/mL ijpsr.com
6-chloro-2-methoxy-9-substituted acridineM. tuberculosis H37RvCompounds 15 & 17: 100% inhibition at 6.25 µg/mL nih.gov
6-(4-substitutedpiperazin-1-yl) phenanthridineM. tuberculosis H37RvCompounds 5e, 5j, 5k: 1.56 µg/mL nih.gov

Anticancer and Cytotoxicity Evaluations in Cell Lines (In Vitro and Animal Models)

The cytotoxic potential of pyridazine derivatives against various cancer cell lines is an active area of research, with studies exploring their efficacy and underlying mechanisms of action.

A new class of pyridazinone derivatives, specifically 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. cbijournal.com The screening was performed against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cells. cbijournal.com The results showed that several derivatives possessed dose-dependent cytotoxic activity. cbijournal.com For instance, compound 4e showed high cytotoxicity against both HEP3BPN 11 (79.04±0.2% inhibition) and MDA 453 (73.09±0.10% inhibition) cell lines. cbijournal.com

In another significant study, a series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated. nih.gov One compound, designated 9e, exhibited the highest growth inhibition against most of the NCI-60 cancer cell lines, a panel of 60 diverse human cancer cell lines. nih.gov Cytotoxicity has also been assessed for other related structures, such as 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, which was evaluated against the HepG2 human hepatocyte cell line. mdpi.com

Table 4: In Vitro Cytotoxicity of Pyridazinone Derivatives Against Human Cancer Cell Lines cbijournal.com

CompoundCell LineCancer Type% Cytotoxic Activity (at 100 µM)
4a HEP3BPN 11Liver76.78 ± 0.1
4b HL 60Leukemia71.55 ± 0.88
4e HEP3BPN 11Liver79.04 ± 0.2
4e MDA 453Breast73.09 ± 0.10
4g HL 60Leukemia76.33 ± 0.10

To understand the anticancer effects of these compounds at a molecular level, researchers have investigated their impact on specific cellular signaling pathways. A key study focused on the mechanism of action for the promising pyridazine derivative, compound 9e. nih.gov This compound was found to target the c-jun N-terminal kinase-1 (JNK1) pathway, which is known to support cancer cell survival and proliferation. nih.gov

The findings demonstrated that compound 9e was capable of downregulating JNK1 gene expression and reducing the protein levels of its phosphorylated (activated) form. nih.gov This inhibition had a cascading effect on downstream targets; the activity of the transcription factors c-Jun and c-Fos was curbed, which is significant as they play a role in cell cycle progression. nih.gov The study suggested that the inhibitory effect of compound 9e on JNK and its downstream targets leads to enhanced tumor necrosis, likely by restoring the activity of the p53 tumor suppressor protein. nih.gov

Evaluation in Animal Tumor Models

While in vitro studies have pointed towards potential anticancer mechanisms, such as the inhibition of Fatty Acid-Binding Protein 4 (FABP4), which is implicated in cancer cell proliferation and metastasis, direct evaluations of 6-Chloro-3-phenylpyridazin-4-amine or its immediate derivatives in animal tumor models are not extensively documented in publicly available research. The therapeutic strategy of targeting FABP4 is considered a promising approach for oncological conditions, but specific in vivo data for this compound series remains an area for future investigation.

Anti-inflammatory and Analgesic Properties (In Vitro Models)

The pyridazinone core is a well-established pharmacophore for developing anti-inflammatory agents, often with the benefit of reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research into various pyridazinone derivatives has confirmed their potential, with many exhibiting significant analgesic and anti-inflammatory effects in vivo. tubitak.gov.trresearchgate.nettubitak.gov.tr

The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes. For instance, certain novel pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors in in vitro MTT assays. researchgate.netnih.gov The ability to functionalize different positions of the pyridazinone ring allows for the rational design of more effective and selective anti-inflammatory agents. nih.gov

While the broader class of pyridazinones shows significant promise, specific in vitro anti-inflammatory and analgesic data for this compound, using assays such as heat-induced hemolysis or protein denaturation inhibition, are not detailed in the reviewed literature. sunway.edu.my

Anticonvulsant Activity in In Vitro Models

Pyridazine derivatives have been extensively investigated for their anticonvulsant properties. sunway.edu.my While much of the evaluation has been conducted in vivo using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, some studies provide insight into the potential in vitro mechanisms.

A series of hybrid benzothiazole-containing pyridazinones were designed to meet the pharmacophoric requirements for anticonvulsant activity. In vitro studies of these hybrids revealed commendable inhibitory activity against the GABA aminotransferase (GABA-AT) enzyme. nih.gov Inhibition of GABA-AT leads to increased levels of the inhibitory neurotransmitter GABA in the brain, a key mechanism for controlling seizures. The most potent of these compounds, SPS-5F, demonstrated significant GABA-AT inhibition with an IC50 value of 9.10 μM. nih.gov This finding suggests that enzyme inhibition is a plausible in vitro mechanism for the anticonvulsant effects observed in the pyridazinone class, although specific in vitro receptor binding or ion channel studies for this compound itself are not available.

Enzyme Inhibition Studies (e.g., FABP4 Inhibition)

A significant area of research for pyridazinone-based compounds is their activity as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). FABP4 is a key protein in regulating fatty acid storage and is implicated in metabolic diseases and cancer. The inhibition of this enzyme is a major therapeutic target. The pyridazinone scaffold has been identified as a novel and suitable core for the development of potent FABP4 inhibitors.

In vitro fluorescence-based assays are used to measure the inhibitory activity of these compounds against FABP4. The assay measures the displacement of a fluorescent probe from the FABP4 binding pocket by the inhibitor, with a stronger displacement indicating higher inhibitory potency. Several 4-amino-pyridazin-3(2H)-one derivatives have been synthesized and tested, showing inhibitory concentrations (IC50) in the low micromolar range.

Below is a table of selected pyridazinone derivatives and their corresponding FABP4 inhibitory activities.

CompoundStructureIC50 (µM)
3e 5-Acetyl-2-benzyl-4-(cyclopropylamino)-6-phenylpyridazin-3(2H)-one6.20 ± 0.42
11a 1-(5-Amino-6-ethoxy-3-phenylpyridazin-4-yl)ethan-1-one13.68 ± 0.54
14c 2-Benzyl-4-{[1-(4-chlorophenyl)cyclopropyl]amino}-6-phenylpyridazin-3(2H)-one5.55 ± 0.22
14e 2-Benzyl-6-phenyl-4-{[1-(p-tolyl)cyclopropyl]amino}pyridazin-3(2H)-one1.57 ± 0.26
Arachidonic acid (Reference) N/A3.30

This table is interactive. You can sort the data by clicking on the headers.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The development of pyridazinone derivatives has been guided by extensive structure-activity relationship (SAR) studies to optimize their biological potency and selectivity.

For anti-inflammatory and analgesic activities , SAR studies have shown that substitutions at various positions of the pyridazinone ring are critical. For example, in a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and propanamides, the nature of the amide substituent significantly influenced potency. Specifically, derivatives with a 4-fluorophenylpiperazine moiety (compound 7e) showed the highest anti-inflammatory and analgesic effects with no ulcerogenic side effects. tubitak.gov.trtubitak.gov.tr This highlights the importance of the substituent at position 2 of the pyridazinone ring.

In the context of anticonvulsant activity , SAR analysis of hybrid benzothiazole-pyridazinones identified key pharmacophoric features: a hydrophobic aryl ring system, a hydrogen bond donor/acceptor unit, and another hydrophobic site. The most active compound, SPS-5F, which features a 2,4-dichlorophenyl group, optimally fits these requirements, leading to its potent GABA-AT inhibition. nih.gov

For FABP4 inhibition , SAR studies on the 4-amino-pyridazin-3(2H)-one scaffold have been particularly insightful. The data indicates that:

The nature of the substituent at the 4-amino position is crucial for potency. Introducing a cyclopropylamine (B47189) moiety, particularly one substituted with an aromatic ring like p-tolyl (compound 14e), leads to a significant increase in inhibitory activity compared to simpler alkylamines.

The presence of a benzyl (B1604629) group at the N-2 position and a phenyl group at the C-6 position appear to be favorable for activity within this series.

Compound 14e, with an IC50 value of 1.57 µM, was identified as the most potent analog in its series, being more effective than the natural ligand, arachidonic acid. This enhanced activity is attributed to its ability to form stable and effective interactions within the FABP4 binding pocket.

These SAR findings are crucial for the rational design of new, more potent, and selective pyridazinone-based therapeutic agents.

Applications and Potential in Medicinal Chemistry Research

6-Chloro-3-phenylpyridazin-4-amine as a Lead Compound or Scaffold for Drug Discovery

The pyridazine (B1198779) core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.gov Derivatives of pyridazine are explored for a vast range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. benthamdirect.combenthamscience.com

The this compound structure is a key building block for creating new chemical entities. For instance, the modification of the related 5-chloro-6-phenylpyridazin-3(2H)-one scaffold has been explored to create lead structures with potent antifungal activity. nih.gov This approach highlights the utility of the chloro-phenyl-pyridazine framework in generating novel compounds for drug discovery. The pyridazine ring's ability to act as a bioisosteric replacement for other aromatic rings, like a phenyl group, allows for the optimization of physicochemical properties of a potential drug candidate. nih.gov

Research has shown that derivatives of 6-chloropyridazin-3-yl, a closely related structure, have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating the scaffold's potential in developing agents for neurological conditions. nih.gov

Rational Drug Design Approaches Utilizing the Pyridazine Core

Rational drug design leverages the structural understanding of biological targets to create specific and potent inhibitors. The pyridazine nucleus is an attractive scaffold for such approaches. For example, pyridazinone-based derivatives have been designed to mimic known kinase inhibitors like sorafenib, which targets VEGFR-2. This was achieved through the bioisosteric replacement of a pyridine (B92270) ring with a pyridazine ring, aiming to create new anticancer agents with improved properties. nih.gov The additional nitrogen atom in the pyridazine ring can form extra hydrogen bonding interactions, potentially enhancing binding affinity to the target protein. nih.gov

This strategy of bioisosteric replacement and scaffold hopping is a powerful tool in drug design. By substituting a known active core with a pyridazine ring, researchers can develop novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. agropages.com

Role in the Development of Targeted Therapeutic Agents

The this compound scaffold has been instrumental in the development of compounds that target specific biological molecules involved in disease pathways. A notable example is the development of derivatives targeting neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov A study focused on 3,8-diazabicyclo[3.2.1]octane, piperazine, and homopiperazine (B121016) derivatives substituted with a 6-chloro-3-pyridazinyl group. These compounds displayed nanomolar affinity for nAChRs, suggesting their potential as therapeutic agents for neurological disorders. nih.gov

Furthermore, the design of pyridazinone-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showcases the role of this scaffold in developing targeted cancer therapies. nih.gov By mimicking the binding mode of established inhibitors, these novel pyridazine derivatives aim to disrupt the signaling pathways that promote tumor growth and angiogenesis. nih.gov

The following table summarizes the biological targets of some pyridazine-based compounds:

Compound ClassTargetTherapeutic Area
6-Chloropyridazin-3-yl derivativesNeuronal Nicotinic Acetylcholine Receptors (nAChRs) nih.govNeurology
Pyridazinone-based derivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govOncology
Pyrazolopyrimidine derivativesJanus Kinase 3 (JAK3) nih.govAutoimmune Disorders

Agrochemical Research Applications

The pyridazine scaffold is not only significant in medicine but also plays a crucial role in agriculture. benthamdirect.commdpi.com Pyridazine derivatives are known to possess herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.net

A prominent example of a commercial agrochemical derived from the 6-chloro-3-phenylpyridazine core is the herbicide Pyridate . researchgate.netcaws.org.nz Pyridate is a selective, post-emergence herbicide used to control broadleaf weeds in crops like corn, chickpeas, and mint. agropages.comcaws.org.nz

The mode of action of Pyridate involves the inhibition of photosystem II (PSII) in weeds. croplife.comagribusinessglobal.com After being absorbed by the leaves, Pyridate is hydrolyzed to its active metabolite, which blocks the electron transport chain in photosynthesis. caws.org.nzcroplife.com This disruption leads to the production of toxic oxygen species, causing rapid degradation of cell walls and ultimately leading to weed death. croplife.comagribusinessglobal.com Pyridate is particularly effective against weeds that have developed resistance to other classes of herbicides, such as those targeting HPPD or ALS. croplife.comcroplife.com

The following table details the application and mechanism of Pyridate:

AgrochemicalActive IngredientMode of ActionApplicationTarget Weeds
Tough® 5EC agropages.comPyridate agropages.comPhotosystem II inhibitor croplife.comagribusinessglobal.comPost-emergence herbicide agropages.comBroadleaf weeds (e.g., Palmer amaranth, common waterhemp) agropages.com

In addition to its use as a herbicide, research has explored derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one for their antifungal activities against various plant pathogens. nih.govresearchgate.net This highlights the versatility of the chloro-phenyl-pyridazine scaffold in developing a range of crop protection agents.

Future Perspectives and Challenges in the Research of 6 Chloro 3 Phenylpyridazin 4 Amine

Advancements in Stereoselective and Green Synthetic Methodologies

The future of synthesizing 6-Chloro-3-phenylpyridazin-4-amine and its analogs lies in the development of more efficient, environmentally friendly, and stereoselective methods.

Green Chemistry Approaches: Traditional synthetic routes for pyridazine (B1198779) derivatives can involve harsh reaction conditions and the use of hazardous reagents. tandfonline.com Future research will increasingly focus on "green" chemistry principles. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as developing one-pot syntheses to reduce waste and improve efficiency. tandfonline.comnih.gov Methodologies like copper-catalyzed aerobic cyclizations and Lewis acid-mediated inverse electron demand Diels-Alder reactions are promising avenues for the greener synthesis of pyridazine cores. organic-chemistry.org The goal is to develop cost-effective and sustainable processes for producing these valuable compounds. tandfonline.com

Stereoselective Synthesis: The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure pyridazine derivatives. Biocatalysis, utilizing enzymes or microorganisms, is a powerful tool for achieving high regio- and stereoselectivity in chemical reactions under mild conditions, aligning with green chemistry principles. mdpi.com The catalytic stereoselective dearomatization of pyridines to produce chiral dihydropyridines, which can then be converted to other derivatives, is another promising strategy. mdpi.com

Integration of Advanced Computational Approaches for Predictive Modeling

Computational tools are becoming indispensable in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby saving time and resources.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies will play a vital role in understanding how the chemical structure of this compound and its derivatives relates to their biological activity. By developing robust QSAR models, researchers can predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction will be crucial for early-stage evaluation of the drug-like properties of these compounds. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can provide insights into the binding modes of this compound derivatives with their biological targets. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing new analogs with improved binding affinity and selectivity. nih.govacs.org Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing a more comprehensive understanding of the interactions. acs.org

Exploration of Novel Biological Targets and Mechanisms of Action

While pyridazine derivatives have shown promise against a range of diseases, a deeper understanding of their biological targets and mechanisms of action is needed. rjptonline.org

Identifying New Targets: High-throughput screening of this compound and its analogs against diverse panels of biological targets will be essential for discovering novel therapeutic applications. nih.gov This could unveil previously unknown activities and expand the therapeutic potential of this chemical scaffold. The pyridazine nucleus is considered a "versatile pharmacophore," suggesting its potential to interact with a wide range of biological molecules. nih.govresearchgate.net

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is a critical future challenge. This will involve a combination of biochemical assays, cell-based studies, and advanced analytical techniques. For instance, understanding how pyridazine derivatives modulate specific signaling pathways, such as the JNK1 pathway in cancer, can lead to more targeted and effective therapies. acs.org

Development of Structure-Based Drug Design Strategies for Enhanced Specificity

Structure-based drug design, which utilizes the three-dimensional structure of the biological target, is a powerful strategy for developing highly specific and potent drugs.

Improving Specificity: A significant challenge in drug development is achieving selectivity for the desired target to minimize off-target effects and toxicity. For kinase inhibitors, for example, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a major hurdle. acs.org Structure-based design, informed by X-ray crystallography or cryo-electron microscopy data of the compound bound to its target, can guide the modification of the this compound scaffold to enhance interactions with the target and reduce binding to off-targets. nih.gov

Lead Optimization: Once a lead compound is identified, structure-based design can be used to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. acs.org By systematically modifying the structure based on the target's binding pocket, researchers can rationally design new analogs with improved therapeutic potential. acs.orgacs.org

Multidisciplinary Research Collaborations for Translational Studies

Bridging the gap between basic research and clinical application requires a collaborative, multidisciplinary approach.

Translational Research: To translate promising laboratory findings into tangible clinical benefits, collaborations between medicinal chemists, biologists, pharmacologists, and clinicians are essential. This will facilitate the progression of lead compounds through preclinical and clinical development. nih.govnih.gov In vivo studies in relevant animal models are a crucial step in this process to evaluate the efficacy and safety of new drug candidates. acs.org

Integrated Drug Discovery: The future of drug discovery with this compound and related compounds will rely on an integrated approach that combines synthetic chemistry, computational modeling, biological evaluation, and clinical research. This collaborative effort will be key to unlocking the full therapeutic potential of this promising class of molecules.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Chloro-3-phenylpyridazin-4-amine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl compounds, followed by chlorination. For example, analogs like 6-(4-fluorophenyl)pyridazin-3-amine are synthesized via multi-step protocols involving nitro-group reduction and halogenation . Intermediates are characterized using 1H^1H- and 13C^{13}C-NMR, elemental analysis, and mass spectrometry to confirm regiochemistry and purity. Reaction optimization may require adjusting stoichiometry (e.g., POCl3_3 for chlorination) and temperature control (e.g., reflux in chloroform) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. For related pyridazine derivatives, SHELXT software is used to automate space-group determination from single-crystal diffraction data . Complementary techniques include FT-IR (to confirm amine and C-Cl stretches) and UV-Vis spectroscopy (to assess π→π* transitions in the aromatic system). Computational methods like DFT can predict bond angles and compare them with experimental data .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyridazine derivatives like this compound?

  • Methodological Answer : SAR studies involve systematic substitution at the phenyl or pyridazine ring. For example:

  • Phenyl substituents : Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity and target binding, while bulky groups (e.g., -CF3_3) may sterically hinder interactions .
  • Pyridazine modifications : Replacing chlorine with methoxy or morpholino groups alters solubility and bioavailability. Activity data from triazine analogs (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines) suggest that logP values <3 correlate with improved cellular uptake .
  • Data Tools : 3D-QSAR models using CoMFA/CoMSIA can map electrostatic and steric fields to biological activity .

Q. How can contradictory biological activity data for structurally similar compounds be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or subtle structural differences. Case Study: In triazine derivatives, replacing a 4-fluorophenyl with a 4-(trifluoromethoxy)phenyl group increased antileukemic activity by 10-fold, likely due to enhanced hydrophobic interactions. To validate, replicate assays under standardized conditions (e.g., fixed cell lines, incubation time) and perform molecular docking to compare binding poses . Conflicting cytotoxicity data may require reevaluation of off-target effects via kinome profiling .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Glide is used to simulate binding to kinases or GPCRs. For example, gefitinib analogs with chloro-fluorophenyl groups show affinity for EGFR via hydrophobic pocket interactions .
  • MD Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence.
  • Machine Learning : LabMate.AI integrates reaction data to predict synthetic pathways and optimize yields .

Experimental Design & Data Analysis

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20:80 to 50:50). Monitor fractions via TLC (Rf_f ~0.4 in 30% EtOAc).
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation. Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Challenges : Chlorinated byproducts (e.g., dichloro derivatives) may co-elute; LC-MS can differentiate via m/z peaks .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for novel analogs?

  • Methodological Answer :

  • Reference Compounds : Compare shifts with known analogs (e.g., 6-methylpyrimidin-4-amine: δ 8.2 ppm for pyrimidine protons) .
  • Solvent Effects : DMSO-d6_6 may cause downfield shifts vs. CDCl3_3.
  • Dynamic Effects : Rotamers in N-substituted amines can split peaks; variable-temperature NMR (e.g., 25–60°C) resolves this .

Mechanistic & Safety Considerations

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Analogs like LY2784544 inhibit p38 MAPK (IC50_{50} = 12 nM) via binding to the ATP pocket. The chloro-phenyl group may mimic adenine’s hydrophobic interactions. For kinase assays, use ADP-Glo™ or radioactive 32P^{32}P-ATP transfer assays . Off-target effects are screened via Eurofins KinaseProfiler™ .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis (risk of HCl gas release during chlorination).
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
  • Storage : −20°C under argon; stability studies show <5% degradation over 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.